molecular formula C22H20FN3O3 B2934551 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide CAS No. 1203387-18-1

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide

Cat. No.: B2934551
CAS No.: 1203387-18-1
M. Wt: 393.418
InChI Key: WFUDCCHZGVOYFU-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound is characterized by the presence of a fluorine atom, a methoxybenzyl group, and a ureido linkage, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluoro-N-[2-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c1-29-16-12-10-15(11-13-16)14-24-22(28)26-20-9-5-4-8-19(20)25-21(27)17-6-2-3-7-18(17)23/h2-13H,14H2,1H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUDCCHZGVOYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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